molecular formula C8H9NO5 B1669158 Clavulanic acid CAS No. 58001-44-8

Clavulanic acid

Cat. No.: B1669158
CAS No.: 58001-44-8
M. Wt: 199.16 g/mol
InChI Key: HZZVJAQRINQKSD-PBFISZAISA-N
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Description

Clavulanic acid is a β-lactam compound that functions as a mechanism-based β-lactamase inhibitor. It is derived from the bacterium Streptomyces clavuligerus. While this compound itself does not possess significant antibiotic properties, it is highly effective when combined with penicillin-group antibiotics to overcome antibiotic resistance in bacteria that produce β-lactamase enzymes .

Mechanism of Action

Target of Action

Clavulanic acid primarily targets β-lactamase enzymes . These enzymes are produced by certain bacteria and are responsible for their resistance to β-lactam antibiotics like penicillins . By inhibiting these enzymes, this compound prevents the degradation of antibiotics, thereby enhancing their effectiveness .

Mode of Action

This compound functions as a mechanism-based β-lactamase inhibitor . It binds to β-lactamase enzymes and undergoes a structural change that deactivates these enzymes . This process is irreversible, leading to the term ‘suicide inhibitor’ for β-lactamases . As a result, β-lactam antibiotics that would otherwise be inactivated by β-lactamases remain active .

Biochemical Pathways

The biosynthesis of this compound involves a different biochemical pathway compared to penicillin . It is produced from glyceraldehyde-3-phosphate and arginine in an eight-step biosynthetic pathway . The molecule possesses a clavam structure and a characteristic 3R,5R stereochemistry essential for its action as a β-lactamase inhibitory molecule .

Pharmacokinetics

This compound is well absorbed after oral administration . It undergoes extensive hepatic metabolism and has an elimination half-life of approximately 1 hour . About 30-40% of the drug is excreted renally . The relative bioavailability of this compound becomes reduced when administered after a high-fat breakfast .

Result of Action

The primary result of this compound’s action is the enhancement of the antibacterial effects of β-lactam antibiotics . By inhibiting β-lactamase enzymes, it prevents the degradation of these antibiotics, broadening their spectrum of susceptible bacterial infections . This makes it a valuable tool in combating antibiotic resistance .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of food, particularly a high-fat meal, can reduce its relative bioavailability . Additionally, the physiological state of the patient, such as liver and kidney function, can impact the drug’s metabolism and excretion .

Biochemical Analysis

Biochemical Properties

Clavulanic acid interacts with β-lactamase enzymes, preventing them from inactivating certain β-lactam antibiotics . It binds to these enzymes in an irreversible manner, thereby enhancing the effectiveness of β-lactam antibiotics . The β-lactam like structure of this compound looks structurally similar to penicillin, but the biosynthesis of this molecule involves a different biochemical pathway .

Cellular Effects

This compound has been shown to enhance dopamine release in PC12 and SH-SY5Y cells without affecting dopamine synthesis . It also has been associated with an increased incidence of cholestatic jaundice and acute hepatitis during therapy or shortly after .

Molecular Mechanism

The molecular mechanism of this compound involves its β-lactam structure that binds in an irreversible fashion to β-lactamases, preventing them from inactivating certain β-lactam antibiotics . This mechanism allows it to overcome antibiotic resistance in bacteria that secrete β-lactamase .

Temporal Effects in Laboratory Settings

This compound is an unstable molecule in aqueous solution and its stability depends strongly on temperature and concentration . Despite its popular use for 40 years, few pharmacokinetic/pharmacodynamic (PK/PD) studies were undertaken to justify the doses and breakpoints currently in use for various infections .

Dosage Effects in Animal Models

In animal models, this compound formulations are intended for use in cattle, pigs, and sheep as intramuscular injectable suspensions . The single-dose toxicity was higher in a study on pre-weaning rats, with gastrointestinal signs and deaths occurring even at the lowest dose level tested (125 mg/kg bw) .

Metabolic Pathways

This compound is produced by the bacterium Streptomyces clavuligerus, using glyceraldehyde-3-phosphate and L-arginine as starting materials . The β-lactam like structure of this compound looks structurally similar to penicillin, but the biosynthesis of this molecule involves a different biochemical pathway .

Transport and Distribution

After oral administration, this compound is well absorbed and distributed in body tissues . It is mainly excreted through urine, accounting for 42% in rats, 52% in dogs, and 75% in humans of the absorbed dose .

Subcellular Localization

While there is limited information available on the subcellular localization of this compound, studies indicate that it binds to Munc18-1 and Rab4 and alters the subcellular localization of both proteins to the plasma membrane in neuronal cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

Clavulanic acid is primarily produced through fermentation using strains of Streptomyces clavuligerus. The fermentation process involves cultivating the bacterium in a controlled environment with specific nutrients and conditions to optimize the yield of this compound . The pH of the fermentation broth is strictly controlled to a range of 6.3 to 6.7 to enhance production .

Industrial Production Methods

Industrial production of this compound involves large-scale fermentation followed by purification processes. The fermentation broth is mixed with lithium 2-ethylhexanoate to isolate lithium clavulanate, which can then be converted to other salts or esters . This method ensures a high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Clavulanic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions vary depending on the desired product but typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from the reactions of this compound include various derivatives with modified functional groups that can enhance its β-lactamase inhibitory properties .

Scientific Research Applications

Clavulanic acid has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Clavulanic acid is similar to other β-lactamase inhibitors such as sulbactam and tazobactam. These compounds also inhibit β-lactamase enzymes and are used in combination with β-lactam antibiotics .

Uniqueness

What sets this compound apart is its broad-spectrum β-lactamase inhibitory activity and its ability to form stable complexes with β-lactamase enzymes. This makes it highly effective in overcoming antibiotic resistance in a wide range of bacterial strains .

Conclusion

This compound is a crucial compound in the fight against antibiotic resistance. Its unique properties and wide range of applications in chemistry, biology, medicine, and industry make it an invaluable tool in modern science and healthcare.

Properties

IUPAC Name

(2R,3Z,5R)-3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO5/c10-2-1-4-7(8(12)13)9-5(11)3-6(9)14-4/h1,6-7,10H,2-3H2,(H,12,13)/b4-1-/t6-,7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZZVJAQRINQKSD-PBFISZAISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2N(C1=O)C(C(=CCO)O2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2N(C1=O)[C@H](/C(=C/CO)/O2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

57943-81-4 (mono-hydrochloride-salt), 61177-45-5 (mono-potassium-salt)
Record name Clavulanic acid [INN:BAN]
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DSSTOX Substance ID

DTXSID2022830
Record name Clavulanic acid
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Molecular Weight

199.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Clavulanate
Source Human Metabolome Database (HMDB)
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Solubility

3.37e+02 g/L
Record name Clavulanate
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Mechanism of Action

Clavulanic acid contains a beta-lactam ring in its structure that binds in an irreversible fashion to beta-lactamases, preventing them from inactivating certain beta-lactam antibiotics, with efficacy in treating susceptible gram-positive and gram-negative infections.
Record name Clavulanic acid
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CAS No.

58001-44-8
Record name Clavulanic acid
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Record name Clavulanic acid [INN:BAN]
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Record name Clavulanic acid
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Record name CLAVULANIC ACID
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Record name Clavulanate
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Melting Point

117.5-118, 117.5 - 118 °C
Record name Clavulanic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00766
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Clavulanate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014904
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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